

# physical and chemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate

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## Compound of Interest

Compound Name: (R)-methyl 4-benzylmorpholine-3-carboxylate

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## An In-depth Technical Guide to (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-methyl 4-benzylmorpholine-3-carboxylate** is a chiral organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **(R)-methyl 4-benzylmorpholine-3-carboxylate**, intended to support research and development efforts in the pharmaceutical and life sciences sectors.

### Chemical and Physical Properties

Precise experimental data for the physical properties of **(R)-methyl 4-benzylmorpholine-3-carboxylate** are not readily available in the public domain. The following table summarizes key computed properties and available information from chemical suppliers and databases.<sup>[3][4][5]</sup>

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	PubChem[3][4]
Molecular Weight	235.28 g/mol	PubChem[3][4]
IUPAC Name	methyl (3R)-4-benzylmorpholine-3-carboxylate	PubChem[3]
CAS Number	1235134-83-4	PubChem[3]
Appearance	Not available (likely an oil or low-melting solid)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available (expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate)	-
Computed XLogP3	1.3	PubChem[3][4]
Topological Polar Surface Area	38.8 Å <sup>2</sup>	PubChem[3][4]
Hydrogen Bond Donor Count	0	ChemScene[5]
Hydrogen Bond Acceptor Count	4	ChemScene[5]
Rotatable Bond Count	3	ChemScene[5]

## Spectral Data

Detailed experimental spectral data for **(R)-methyl 4-benzylmorpholine-3-carboxylate** is limited. A summary of available and expected spectral characteristics is provided below.

### <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum is available from commercial suppliers, though detailed peak assignments and coupling constants are not published.<sup>[6]</sup> Based on the structure, the following proton signals are expected:

- Aromatic protons (benzyl group): Multiplet in the range of 7.2-7.4 ppm.
- Methyl ester protons (-OCH<sub>3</sub>): Singlet around 3.7 ppm.
- Benzyl methylene protons (-CH<sub>2</sub>-Ph): Two doublets (diastereotopic protons) or a singlet around 3.5-4.0 ppm.
- Morpholine ring protons: A series of multiplets in the range of 2.0-4.0 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C3 would be a doublet of doublets or a multiplet.

## <sup>13</sup>C NMR Spectroscopy

Experimental <sup>13</sup>C NMR data is not currently available. Predicted chemical shifts would include:

- Carbonyl carbon (C=O): ~170-175 ppm.
- Aromatic carbons: ~127-140 ppm.
- Morpholine and benzyl carbons: ~40-70 ppm.
- Methyl ester carbon (-OCH<sub>3</sub>): ~52 ppm.

## Mass Spectrometry

The exact mass of **(R)-methyl 4-benzylmorpholine-3-carboxylate** is 235.120843 Da.<sup>[3][4]</sup> In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) at m/z 235 would be expected. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH<sub>3</sub>) and cleavage of the benzyl group.

## Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. Key expected absorption bands include:

- C=O stretch (ester): Strong absorption around 1735-1750 cm<sup>-1</sup>.

- C-O stretch (ester and ether): Strong absorptions in the 1000-1300  $\text{cm}^{-1}$  region.
- C-H stretch (aromatic and aliphatic): Absorptions in the 2800-3100  $\text{cm}^{-1}$  region.
- C=C stretch (aromatic): Absorptions around 1450-1600  $\text{cm}^{-1}$ .

## Experimental Protocols

### Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate

A detailed, peer-reviewed synthesis protocol for **(R)-methyl 4-benzylmorpholine-3-carboxylate** is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related morpholine derivatives.<sup>[7]</sup> A potential two-step synthesis is outlined below:

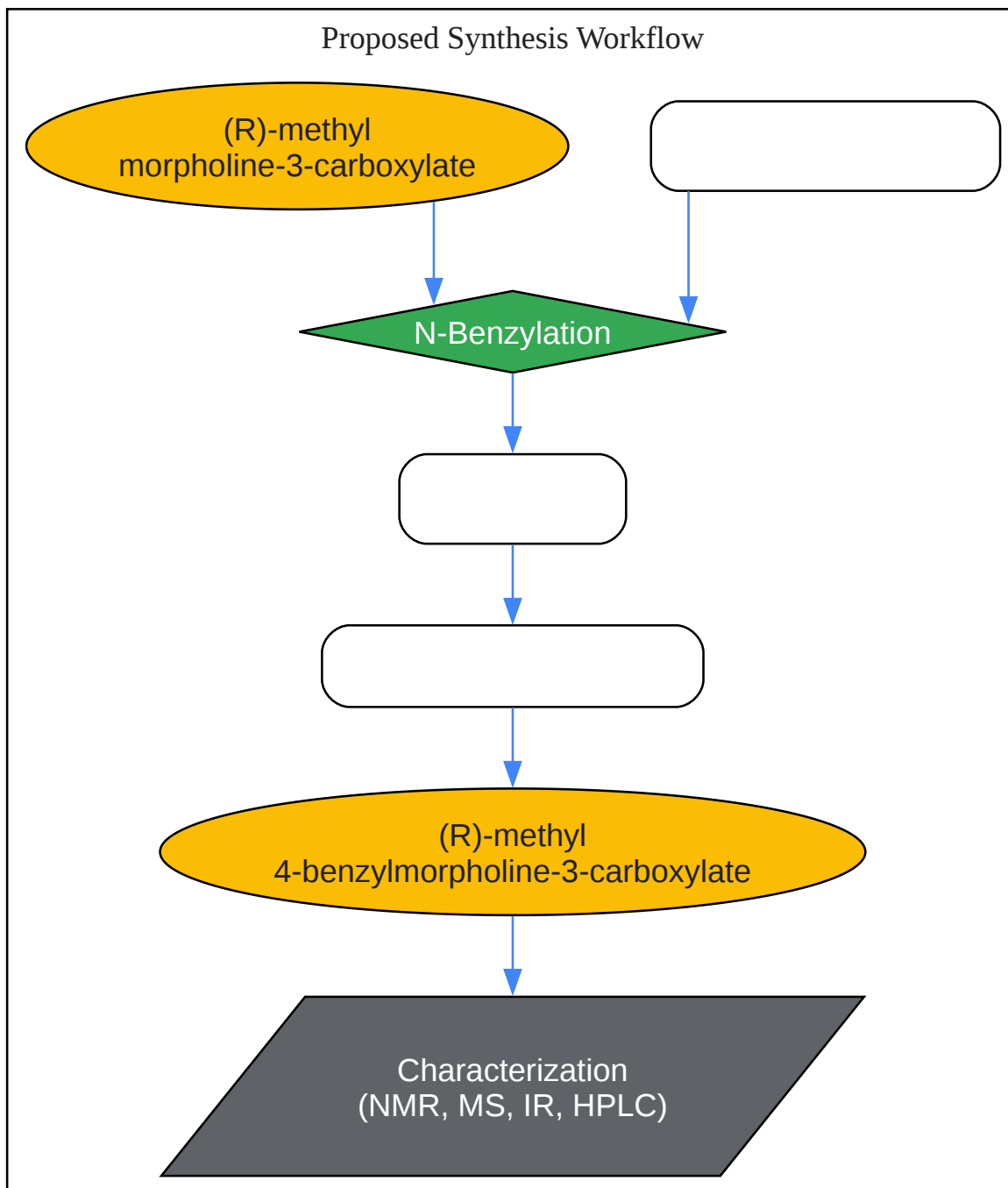
#### Step 1: N-Benzylation of (R)-methyl morpholine-3-carboxylate

- To a solution of (R)-methyl morpholine-3-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine.
- Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(R)-methyl 4-benzylmorpholine-3-carboxylate**.

#### Step 2: Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
- FTIR Spectroscopy: To identify the functional groups present.
- Chiral HPLC: To determine the enantiomeric purity.



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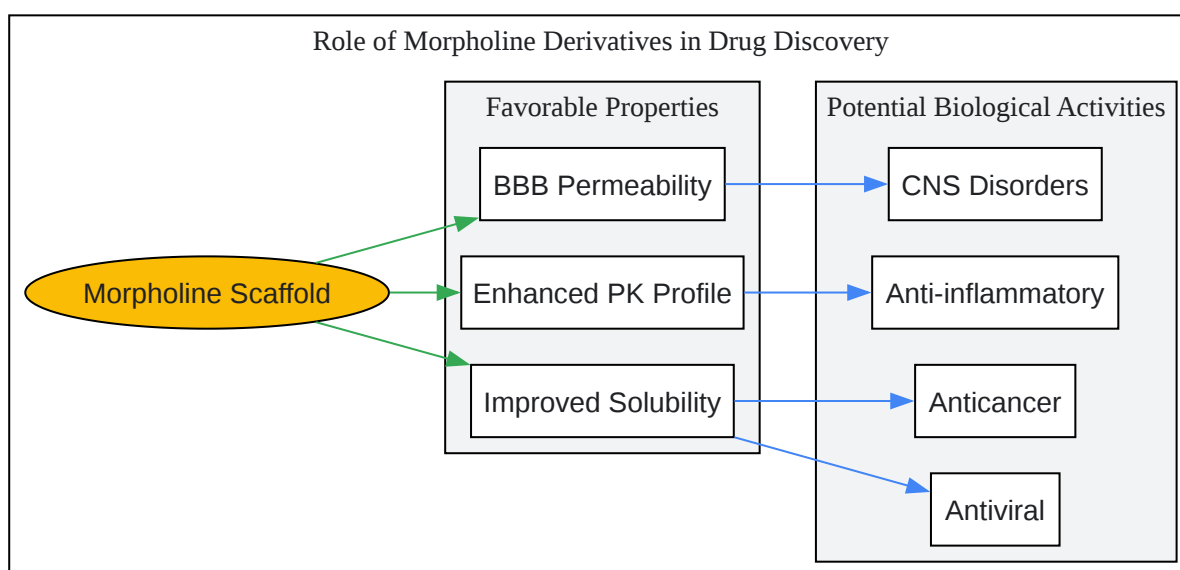
Proposed synthesis and characterization workflow.

## Biological Activity and Drug Development Potential

While no specific biological activity has been reported for **(R)-methyl 4-benzylmorpholine-3-carboxylate**, the morpholine scaffold is a key component in a wide range of biologically active molecules.[1][2][8][9] Morpholine derivatives have been investigated for their potential as:

- Anticancer agents[9][10]
- Anti-inflammatory agents[1]
- Antiviral agents[1]
- Anticonvulsants[8]
- Antimicrobial agents

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, including its solubility, metabolic stability, and ability to cross the blood-brain barrier. [2] The benzyl group and the methyl ester at the 3-position of the morpholine ring in the title compound provide opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.



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Potential roles of morpholine derivatives in drug discovery.

## Conclusion

**(R)-methyl 4-benzylmorpholine-3-carboxylate** is a chiral building block with significant potential for use in drug discovery and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are currently lacking, its structural features suggest it is a valuable starting point for the synthesis of novel, biologically active compounds. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

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